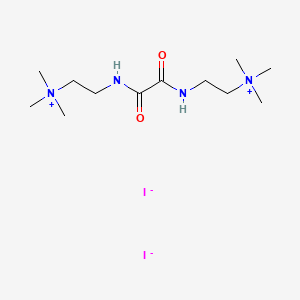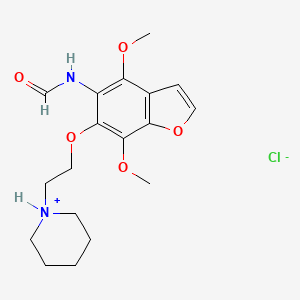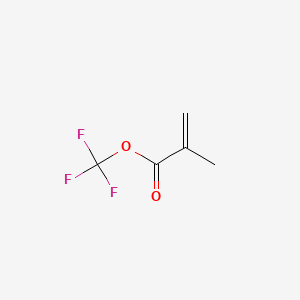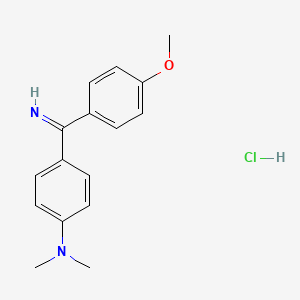
4-(4-methoxybenzenecarboximidoyl)-N,N-dimethylaniline;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-methoxybenzenecarboximidoyl)-N,N-dimethylaniline;hydrochloride is an organic compound that belongs to the class of carboximidoyl chlorides. This compound is known for its unique chemical structure, which includes a methoxy group attached to a benzene ring, a carboximidoyl group, and a dimethylaniline moiety. It is commonly used in various scientific research applications due to its reactivity and potential biological activities.
Vorbereitungsmethoden
The synthesis of 4-(4-methoxybenzenecarboximidoyl)-N,N-dimethylaniline;hydrochloride typically involves the reaction of 4-methoxybenzenecarboximidoyl chloride with N,N-dimethylaniline in the presence of a suitable base. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the product is isolated as a hydrochloride salt. Industrial production methods may involve the use of microwave-assisted synthesis to enhance reaction rates and yields .
Analyse Chemischer Reaktionen
4-(4-methoxybenzenecarboximidoyl)-N,N-dimethylaniline;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the methoxy group on the benzene ring can be replaced by other substituents using appropriate reagents and conditions
Wissenschaftliche Forschungsanwendungen
4-(4-methoxybenzenecarboximidoyl)-N,N-dimethylaniline;hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a precursor for the synthesis of various organic compounds and intermediates.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Wirkmechanismus
The mechanism of action of 4-(4-methoxybenzenecarboximidoyl)-N,N-dimethylaniline;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It may also inhibit certain enzymes or proteins, leading to its observed biological effects. The exact molecular targets and pathways involved are still under investigation .
Vergleich Mit ähnlichen Verbindungen
4-(4-methoxybenzenecarboximidoyl)-N,N-dimethylaniline;hydrochloride can be compared with other similar compounds, such as:
N-hydroxy-4-methoxybenzenecarboximidoyl chloride: This compound shares a similar structure but lacks the dimethylaniline moiety.
4-methoxyphenol: Although structurally different, it also contains a methoxy group attached to a benzene ring and is used in various applications
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
5419-90-9 |
|---|---|
Molekularformel |
C16H19ClN2O |
Molekulargewicht |
290.79 g/mol |
IUPAC-Name |
4-(4-methoxybenzenecarboximidoyl)-N,N-dimethylaniline;hydrochloride |
InChI |
InChI=1S/C16H18N2O.ClH/c1-18(2)14-8-4-12(5-9-14)16(17)13-6-10-15(19-3)11-7-13;/h4-11,17H,1-3H3;1H |
InChI-Schlüssel |
KPTBDQNPZHPMMT-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1=CC=C(C=C1)C(=N)C2=CC=C(C=C2)OC.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Naphthalenesulfonic acid, 6-amino-4-hydroxy-5-[[4-[[[4-[(4-hydroxyphenyl)azo]phenyl]amino]carbonyl]phenyl]azo]-](/img/structure/B13763656.png)

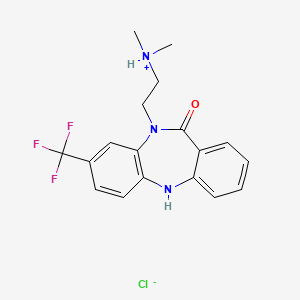
![Acetamide, N-[2-[(4,5-dicyano-1-methyl-1H-imidazol-2-yl)azo]-5-[ethyl(phenylmethyl)amino]phenyl]-](/img/structure/B13763674.png)
![2-({N-[(benzyloxy)carbonyl]glycyl}amino)prop-2-enoic acid](/img/structure/B13763675.png)
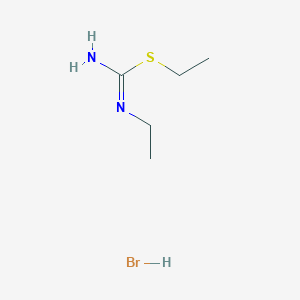
![Benzoic acid, 2-[3-(2,4-dichlorophenyl)-1-ethyl-2-triazenyl]-5-sulfo-, disodium salt](/img/structure/B13763682.png)
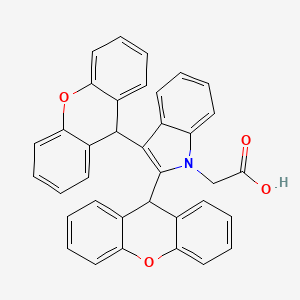
![N-[(2-chlorophenyl)methyl]-N-[2-(2-methylbutan-2-ylamino)-2-oxoethyl]thiadiazole-4-carboxamide](/img/structure/B13763688.png)

